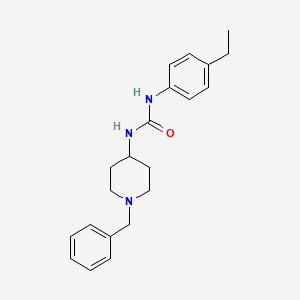
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea (DCMU) is a herbicide that is commonly used in agricultural practices. It was first synthesized in 1954 by a team of chemists at the Geigy Chemical Corporation, Switzerland. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves disrupting the electron transport chain in chloroplasts. In recent years, DCMU has gained attention for its potential applications in scientific research.
作用機序
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea inhibits photosynthesis by binding to the D1 protein in the photosystem II complex. This binding prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which leads to the accumulation of electrons and the production of reactive oxygen species. The accumulation of electrons also leads to the reduction of the plastoquinone pool, which ultimately inhibits the transfer of electrons to photosystem I.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the growth and development of plants by reducing the rate of photosynthesis. This compound also affects the synthesis of chlorophyll and carotenoids, which are important pigments involved in photosynthesis. Additionally, this compound has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea in lab experiments is its specificity for photosystem II. This specificity allows researchers to investigate the role of photosystem II in photosynthesis without affecting other parts of the electron transport chain. Additionally, this compound is a relatively stable compound that can be stored for long periods of time without degradation.
One of the limitations of using this compound in lab experiments is its toxicity to plants. This compound can cause damage to plant cells and tissues, which can affect the results of experiments. Additionally, this compound is not effective against all types of plants, which limits its usefulness in certain areas of research.
将来の方向性
There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the use of this compound in the production of biofuels. This compound has been shown to inhibit photosynthesis in algae, which could be used to increase the production of lipids and other compounds that are used in the production of biofuels. Finally, this compound could be used to study the effects of environmental stressors, such as drought and high temperatures, on photosynthesis and plant growth.
合成法
The synthesis of N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea involves the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine-O-sulfonic acid to form the intermediate 2,4-dichlorophenyl isocyanate-O-sulfonate. This intermediate is then reacted with potassium hydroxide and 3-methyl-4-nitroso-5-aminoisoxazole to yield this compound.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-3-isoxazolylurea has been used extensively in scientific research to study the mechanism of photosynthesis. It has been used to investigate the role of the electron transport chain in photosynthesis and to identify the sites of inhibition by herbicides. This compound has also been used to study the effects of light intensity, temperature, and carbon dioxide concentration on photosynthesis.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWERBQQDRQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5351360.png)
![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-(3-thienylmethyl)methanamine](/img/structure/B5351402.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5351407.png)
![2-(4-{[1-(2,4-dichlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5351409.png)
![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5351411.png)
